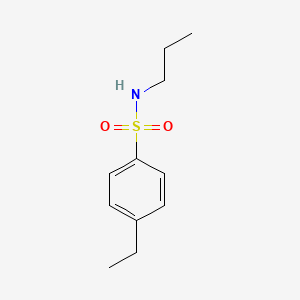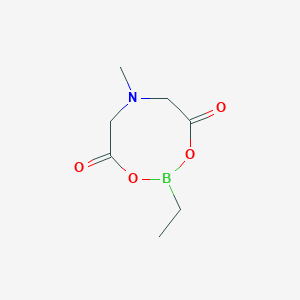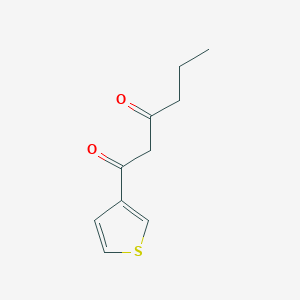
1-(Thiophen-3-yl)hexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Thiophen-3-yl)hexane-1,3-dione is an organic compound that features a thiophene ring attached to a hexane-1,3-dione moiety Thiophene is a sulfur-containing heterocycle known for its aromatic properties, while hexane-1,3-dione is a diketone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-3-yl)hexane-1,3-dione typically involves the condensation of thiophene derivatives with hexane-1,3-dione. One common method is the reaction of 3-bromothiophene with hexane-1,3-dione under basic conditions to form the desired product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophen-3-yl)hexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The diketone moiety can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Hexane-1,3-diol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
1-(Thiophen-3-yl)hexane-1,3-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Thiophen-3-yl)hexane-1,3-dione largely depends on its specific application. In medicinal chemistry, thiophene derivatives often interact with biological targets such as enzymes or receptors. For example, they may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as agonists or antagonists . The exact molecular targets and pathways involved can vary widely based on the specific derivative and its intended use.
Comparison with Similar Compounds
4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione: This compound features a trifluoromethyl group and has applications in quantum chemistry and DNA binding studies.
1-(Thiophen-2-yl)butane-1,3-dione: Similar in structure but with a shorter carbon chain, used in various synthetic applications.
Uniqueness: 1-(Thiophen-3-yl)hexane-1,3-dione is unique due to its specific combination of a thiophene ring and a hexane-1,3-dione moiety, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of specialized materials and in medicinal chemistry research.
Properties
Molecular Formula |
C10H12O2S |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
1-thiophen-3-ylhexane-1,3-dione |
InChI |
InChI=1S/C10H12O2S/c1-2-3-9(11)6-10(12)8-4-5-13-7-8/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
KBGVKXMIPCWWEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC(=O)C1=CSC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine](/img/structure/B13627897.png)
![Ethyl 2-chlorobenzo[d]oxazole-6-carboxylate](/img/structure/B13627905.png)
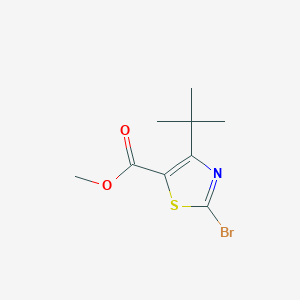
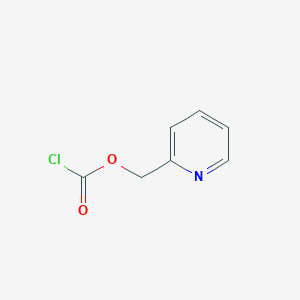
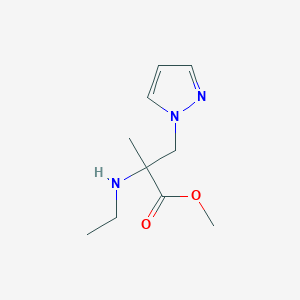
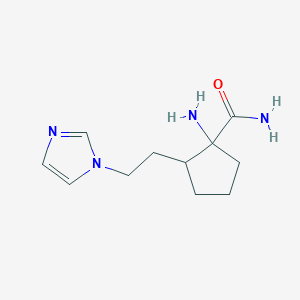
![[3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13627926.png)
![4-Chloro-2-isobutyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13627932.png)
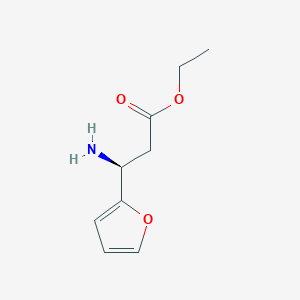
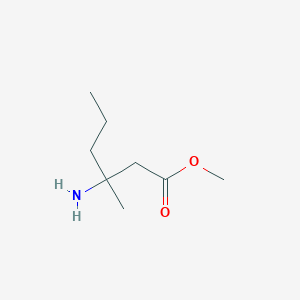
![tert-butyl N-[(2-propylpiperidin-4-yl)methyl]carbamate](/img/structure/B13627956.png)
![2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine](/img/structure/B13627964.png)
